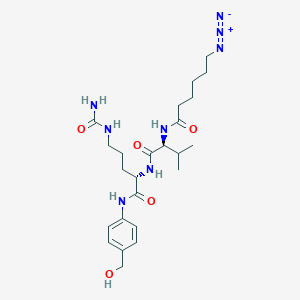

6-Azidohexanoyl-Val-Cit-PAB

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Azidohexanoyl-Val-Cit-PAB is a click chemistry reagent . It is used in the synthesis of vaccines . The chemical name for this compound is 6-azidohexanoyl-valyl-citrullyl-(4-aminobenzyl)-(4-nitrophenyl)-carbonate .

Molecular Structure Analysis

The molecular structure of this compound is composed of several functional groups . The molecular weight of this compound is 683.71, and its formula is C31H41N9O9 .Chemical Reactions Analysis

This compound is used as a click chemistry reagent in the synthesis of vaccines . Click chemistry is a type of chemical reaction that joins small units together in a modular fashion, forming stable products.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 683.71 and a formula of C31H41N9O9 . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Mechanism of Action

Target of Action

6-Azidohexanoyl-Val-Cit-PAB is primarily used in the synthesis of vaccines

Mode of Action

The compound this compound is a click chemistry reagent Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, often used in the creation of pharmaceuticals In the context of vaccine synthesis, this compound likely interacts with other molecules to form a complete vaccine structure

Advantages and Limitations for Lab Experiments

The use of 6-Azidohexanoyl-Val-Cit-PAB in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, this compound is a potent inhibitor of PKC and has been shown to have a variety of effects on the biochemical and physiological processes of cells. However, there are some limitations to the use of this compound in laboratory experiments. For example, the inhibition of PKC by this compound is reversible, meaning that the inhibition is not permanent. In addition, the use of this compound may not be suitable for all types of experiments due to its relatively short half-life.

Future Directions

The potential applications of 6-Azidohexanoyl-Val-Cit-PAB in laboratory experiments are vast and varied. For example, this compound could be used to study the effects of PKC inhibition on other proteins, such as tyrosine kinases and G-protein-coupled receptors. Additionally, this compound could be used to study the effects of PKC inhibition on the development and progression of various diseases, such as cancer and autoimmune diseases. Furthermore, this compound could be used to study the effects of PKC inhibition on the regulation of gene expression and cell signaling pathways. Finally, this compound could be used to study the effects of PKC inhibition on the development of new therapeutic agents.

Synthesis Methods

6-Azidohexanoyl-Val-Cit-PAB is synthesized through a process called solid-phase peptide synthesis (SPPS). In SPPS, a peptide is synthesized on a solid support, such as a polymer bead or resin, using a series of chemical reactions. The peptide is then cleaved from the support and isolated. The synthesis of this compound involves the coupling of the amino acid residues Val-Cit-PAB, followed by the addition of the azido group to the sixth position of the peptide.

Scientific Research Applications

6-Azidohexanoyl-Val-Cit-PAB has been used extensively in the study of PKC and its role in various cellular processes. It has been used to study the structure and function of PKC, as well as to investigate its role in cell growth, differentiation, and apoptosis. This compound has also been used to study the mechanism of action of other proteins, such as tyrosine kinases and G-protein-coupled receptors.

properties

IUPAC Name |

6-azido-N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N8O5/c1-16(2)21(31-20(34)8-4-3-5-14-28-32-26)23(36)30-19(7-6-13-27-24(25)37)22(35)29-18-11-9-17(15-33)10-12-18/h9-12,16,19,21,33H,3-8,13-15H2,1-2H3,(H,29,35)(H,30,36)(H,31,34)(H3,25,27,37)/t19-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDFBASRMLDVQT-FPOVZHCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)

![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)

![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)

![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)

![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)